molecular formula C29H31FN2O2 B15150043 N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide

N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide

Cat. No.: B15150043
M. Wt: 458.6 g/mol
InChI Key: QOCVKDPKGCYZLY-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide is a complex organic compound that features a quinoline core, a fluorobenzoyl group, and a phenylhexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide typically involves multiple steps. One common route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a quinoline derivative with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The resulting product is then reduced using a suitable reducing agent such as lithium aluminum hydride to obtain the dihydroquinoline derivative.

    Amidation: Finally, the dihydroquinoline derivative is reacted with N-phenylhexanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential pharmacological effects.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide involves its interaction with specific molecular targets. The fluorobenzoyl and quinoline moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also affect cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • Methyl 4-fluorobenzoate

Uniqueness

N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide is unique due to its specific combination of a quinoline core with a fluorobenzoyl group and a phenylhexanamide moiety

Properties

Molecular Formula

C29H31FN2O2

Molecular Weight

458.6 g/mol

IUPAC Name

N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide

InChI

InChI=1S/C29H31FN2O2/c1-3-4-6-18-28(33)32(24-14-7-5-8-15-24)27-19-21(2)31(26-17-10-9-16-25(26)27)29(34)22-12-11-13-23(30)20-22/h5,7-17,20-21,27H,3-4,6,18-19H2,1-2H3

InChI Key

QOCVKDPKGCYZLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(C1CC(N(C2=CC=CC=C12)C(=O)C3=CC(=CC=C3)F)C)C4=CC=CC=C4

Origin of Product

United States

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